3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H10F3N5O2 and its molecular weight is 385.306. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks
Fluorinated pyrazoles, such as those synthesized in the study by Surmont et al., are significant due to their functional groups that allow for further functionalization, making them valuable building blocks in medicinal chemistry. The synthetic strategy developed for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, highlighting the importance of fluorinated compounds in drug design and development (Surmont et al., 2011).
Synthesis of Fluorocontaining Pyrazolo[3,4-d]pyrimidines
The work by Eleev et al. on the synthesis of fluorocontaining substituted amides of pyrazolo[3,4-d]pyrimidines exemplifies the methodologies in generating compounds with potential biological activities. These syntheses contribute to the development of novel compounds for further pharmacological evaluation (Eleev et al., 2015).
Benzamide-Based Pyrazoles with Antiviral Activities
The study by Hebishy et al. presents a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable anti-avian influenza virus activity. This indicates the potential therapeutic applications of such compounds in antiviral drug development (Hebishy et al., 2020).
Anticancer and Anti-Inflammatory Properties
Research by Rahmouni et al. on pyrazolopyrimidines derivatives demonstrates the potential of such compounds as anticancer and anti-5-lipoxygenase agents, indicating their relevance in cancer therapy and inflammation management (Rahmouni et al., 2016).
Heterocyclic Synthesis and Molecular Docking
The work by Fahim et al. on the synthesis of novel heterocycles, including pyrazolo[5,1-c][1,2,4]triazine derivatives, and their antimicrobial and antiproliferative activities showcases the importance of such compounds in developing new therapeutic agents. Molecular docking studies further provide insights into the mechanisms of action at the molecular level (Fahim et al., 2021).
Properties
IUPAC Name |
3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJSPOOPSWUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.